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Compound of Interest

Compound Name: DM-4103

CAS No.: 1346599-56-1

Cat. No.: B584659

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of

DM-4103, a significant metabolite of the vasopressin V2-receptor antagonist, tolvaptan. This

document outlines a plausible multi-step synthetic route, detailed experimental protocols, and

purification strategies. The information presented herein is curated for an audience with a

strong background in organic chemistry and drug development.

Introduction
DM-4103, chemically known as 4-[5-chloro-2-[[2-methyl-4-[(2-

methylbenzoyl)amino]benzoyl]amino]phenyl]-4-oxobutanoic acid, is a primary metabolite of

tolvaptan.[1] Its role in the hepatotoxicity associated with tolvaptan, particularly through the

inhibition of bile acid transporters and mitochondrial dysfunction, has made it a molecule of

significant interest in drug metabolism and safety studies.[2][3] Understanding its synthesis is

crucial for producing analytical standards and for further toxicological evaluation.
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Identifier Value

IUPAC Name

4-[5-chloro-2-[[2-methyl-4-[(2-

methylbenzoyl)amino]benzoyl]amino]phenyl]-4-

oxobutanoic acid[1]

Molecular Formula C₂₆H₂₃ClN₂O₅[1][4]

Molecular Weight 478.9 g/mol [1]

CAS Number 1346599-56-1[4]

Synthetic Pathway Overview
The synthesis of DM-4103 is a multi-step process that involves the sequential coupling of three

key aromatic building blocks, followed by a final acylation. The overall strategy is to construct

the central benzamide core and then introduce the butanoic acid chain. The following diagram

illustrates the logical workflow of the synthesis.
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Caption: Logical workflow for the synthesis of DM-4103.

Experimental Protocols
The following sections provide detailed, representative protocols for each major stage of the

DM-4103 synthesis. These protocols are based on established chemical transformations and

may require optimization for specific laboratory conditions.

Synthesis of 2-Methyl-4-(2-methylbenzamido)benzoic
acid (Intermediate A)
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This key intermediate forms the central benzamide backbone of DM-4103. Its synthesis

involves the acylation of an aniline derivative with a substituted benzoyl chloride.

Step 1: Preparation of 2-Methyl-4-nitrobenzoyl chloride

2-Methyl-4-nitrobenzoic acid is converted to its more reactive acid chloride.

Materials: 2-Methyl-4-nitrobenzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride

((COCl)₂), and an anhydrous solvent (e.g., Dichloromethane).

Procedure:

To a solution of 2-methyl-4-nitrobenzoic acid in anhydrous dichloromethane, add thionyl

chloride (1.2 equivalents) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or

until the reaction is complete as monitored by TLC.

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the

crude 2-methyl-4-nitrobenzoyl chloride, which can often be used in the next step without

further purification.

Step 2: Preparation of N-(4-amino-2-methylphenyl)-2-methylbenzamide

This step involves the formation of an amide bond.

Materials: 4-Amino-2-methylaniline, 2-Methylbenzoyl chloride, a non-nucleophilic base (e.g.,

triethylamine or pyridine), and an anhydrous solvent (e.g., Dichloromethane).

Procedure:

Dissolve 4-amino-2-methylaniline and triethylamine (1.1 equivalents) in anhydrous

dichloromethane and cool the mixture to 0 °C.

Add a solution of 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane

dropwise to the cooled solution.

Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Wash the reaction mixture with water, dilute HCl, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. The crude product can be purified by recrystallization or column

chromatography.

Step 3: Synthesis of 2-Methyl-4-(2-methylbenzamido)benzoic acid

The final step in the synthesis of Intermediate A involves the acylation of 4-amino-2-

methylbenzoic acid.

Materials: 4-Amino-2-methylbenzoic acid, 2-Methylbenzoyl chloride, Triethylamine, and

Acetone.

Procedure:

Dissolve 4-amino-2-methylbenzoic acid (1.0 equivalent) and triethylamine (1.2

equivalents) in acetone.

Cool the solution to 0-5 °C and slowly add 2-methylbenzoyl chloride (1.1 equivalents).

Allow the reaction to warm to room temperature and stir for 8-10 hours.

Pour the reaction mixture into ice water and collect the precipitate by filtration.

The crude product can be purified by recrystallization from a suitable solvent like ethanol

or methanol to yield pure Intermediate A.[2]

Synthesis of 4-(2-amino-5-chlorophenyl)-4-oxobutanoic
acid (Intermediate B)
This intermediate provides the chloro-substituted phenyl ring and the butanoic acid side chain.

Materials: 2-Amino-4-chlorophenol, Succinic anhydride, and a suitable solvent (e.g., Toluene

or DMF).

Procedure:
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In a round-bottom flask, combine 2-amino-4-chlorophenol (1.0 equivalent) and succinic

anhydride (1.1 equivalents) in toluene.

Heat the mixture to reflux for 4-6 hours. The progress of the Friedel-Crafts acylation can

be monitored by TLC.

Upon completion, cool the reaction mixture and collect the precipitated product by

filtration.

Wash the crude product with cold toluene and dry under vacuum. Further purification can

be achieved by recrystallization.

Final Assembly: Synthesis of DM-4103
The final step involves the coupling of Intermediate A and Intermediate B via an amide bond

formation.

Materials: Intermediate A, Intermediate B, a coupling agent (e.g., DCC, EDC), and an

anhydrous aprotic solvent (e.g., DMF or Dichloromethane).

Procedure:

To a solution of Intermediate A (1.0 equivalent) and Intermediate B (1.0 equivalent) in

anhydrous DMF, add EDC (1.2 equivalents) and a catalytic amount of DMAP.

Stir the reaction mixture at room temperature for 12-24 hours.

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution,

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain crude DM-4103.

Purification of DM-4103
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Purification of the final product is critical to obtain DM-4103 of high purity for analytical and

biological studies. A combination of techniques may be necessary.

Purification Strategy:

Step Method Details Expected Purity

1 Recrystallization

The crude DM-4103

can be recrystallized

from a suitable solvent

system, such as

ethanol/water or ethyl

acetate/hexanes, to

remove a significant

portion of impurities.

[3][5]

>95%

2
Flash Column

Chromatography

For higher purity, flash

column

chromatography on

silica gel is

recommended. A

gradient elution

system, for example,

with a mixture of

hexane and ethyl

acetate, can be

employed to separate

the desired product

from closely related

impurities.[6][7]

>98%

3 Preparative HPLC

For obtaining an

analytical standard of

the highest purity,

preparative reverse-

phase HPLC can be

utilized.

>99.5%
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Purification Workflow Diagram:

Crude DM-4103 Recrystallization Flash Column
Chromatography Preparative HPLC Pure DM-4103 (>99.5%)
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Caption: Purification workflow for DM-4103.

Characterization
The identity and purity of the synthesized DM-4103 should be confirmed using standard

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

essential for confirming the chemical structure of the final compound and its intermediates.[8]

[9][10][11]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to

confirm the molecular weight and elemental composition.[8][12]

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of

the final product. A validated method should be used to quantify any impurities.

Conclusion
This technical guide provides a detailed framework for the synthesis and purification of DM-
4103. The described multi-step synthesis, while complex, is based on well-established organic

chemistry principles. Careful execution of the experimental protocols and rigorous purification

are paramount to obtaining high-purity DM-4103, which is essential for its use as an analytical

standard and for further investigation into its biological activities. Researchers should note that

optimization of the reaction conditions and purification methods may be necessary to achieve

desired yields and purity levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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